Onitisine

Vue d'ensemble

Description

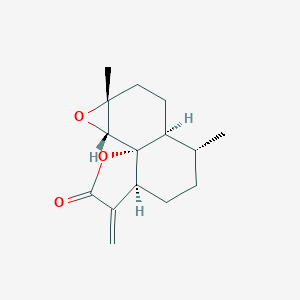

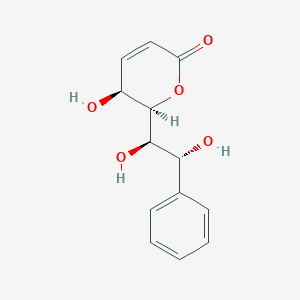

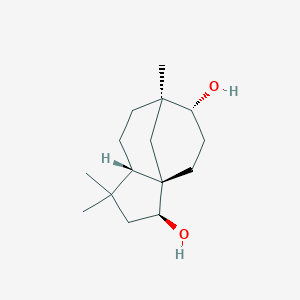

Onitisin is a natural phenolic pterosin compound isolated from the fern Onychium siliculosum. It is known for its ability to inhibit the contraction of isolated guinea-pig ileum, making it a subject of interest in pharmacological studies . The chemical formula of Onitisin is C15H20O4, and it has a molecular weight of 264.32 g/mol .

Applications De Recherche Scientifique

Onitisin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying phenolic pterosins and their chemical properties.

Biology: Investigated for its effects on smooth muscle contraction and potential therapeutic applications.

Medicine: Explored for its potential use in developing anti-cancer drugs and other pharmacological agents.

Mécanisme D'action

Mode of Action

It is known that onitisin is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (fah) in the tyrosine catabolic pathway .

Biochemical Pathways

Onitisin affects the tyrosine catabolic pathway by inhibiting the enzyme 4-hydroxyphenyl-pyruvate dioxygenase . This inhibition prevents the accumulation of catabolic intermediates, which are converted to toxic metabolites in certain pathological conditions .

Result of Action

The result of Onitisin’s action is the prevention of the accumulation of toxic catabolic intermediates in the tyrosine catabolic pathway . This can potentially alleviate the symptoms of conditions caused by these toxic intermediates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Onitisin involves the selection of appropriate raw materials and a series of reaction steps such as esterification and ketone synthesis . The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield.

Industrial Production Methods: Onitisin is typically isolated from the herbs of Onychium japonicum through chromatographic techniques. The industrial production methods focus on optimizing the extraction and purification processes to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Onitisin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Onitisin.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Onitisin.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Comparaison Avec Des Composés Similaires

- Onitin

- Onitinoside

- Trazodone hydrochloride

- Olanzapine

- Cinchonidine

Comparison: Onitisin is unique among phenolic pterosins due to its specific inhibitory effects on smooth muscle contraction. Compared to similar compounds like Onitin and Onitinoside, Onitisin has distinct pharmacological properties and a different mechanism of action . Additionally, compounds like Trazodone hydrochloride and Olanzapine, while also acting on serotonin receptors, have different chemical structures and therapeutic applications .

Propriétés

IUPAC Name |

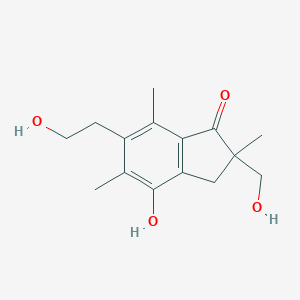

4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTHZTCRZGYKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968611 | |

| Record name | 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-03-3 | |

| Record name | Onitisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Onitisin and where is it found?

A1: Onitisin is a phenolic pteroside, a type of sesquiterpenoid, first isolated from the fern Onychium siliculosum. [] It has since been found in other fern species, including Dennstaedtia scabra [] and Coniogramme maxima. []

Q2: What is the chemical structure of Onitisin?

A2: While the exact molecular formula and weight are not explicitly provided in the given abstracts, structural characterization can be inferred. Onitisin is a phenolic pteroside, indicating the presence of a phenol group attached to a pterosine skeleton. Further research into databases like PubChem or ChemSpider would be required to obtain the precise molecular formula, weight, and detailed spectroscopic data.

Q3: What are the known biological activities of Onitisin?

A3: Research suggests that Onitisin, along with its related compounds onitin and onitinoside, exhibits smooth muscle relaxant properties. [] Specifically, it inhibits contractions in the guinea pig ileum, suggesting potential antispasmodic activity. [] Mechanistically, Onitisin appears to act as an antagonist of both D and M receptors for serotonin (5-HT). []

Q4: Has the structure-activity relationship (SAR) of Onitisin been investigated?

A4: While the provided abstracts do not delve into specific SAR studies for Onitisin, they do mention related compounds like onitin and onitinoside. [] These compounds, possessing structural similarities to Onitisin, also exhibit inhibitory effects on smooth muscle contractions. [] This suggests that the phenolic pteroside scaffold plays a crucial role in their activity. Further research focused on Onitisin analogues could provide valuable insights into the specific structural features influencing its potency and selectivity.

Q5: What analytical methods are used to identify and quantify Onitisin?

A5: The research primarily relies on chromatographic techniques for the isolation and purification of Onitisin from plant extracts. [, ] While specific details about the chromatographic methods are not provided, it is likely that techniques like column chromatography, high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC) are employed. Subsequent structural elucidation and confirmation likely involve spectroscopic analyses, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Q6: Are there any known applications of Onitisin?

A6: Currently, the provided research primarily focuses on the isolation, structural characterization, and preliminary biological evaluation of Onitisin. While its smooth muscle relaxant properties [] hint at potential therapeutic applications, further research is needed to explore its potential uses in treating conditions like muscle spasms or gastrointestinal disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

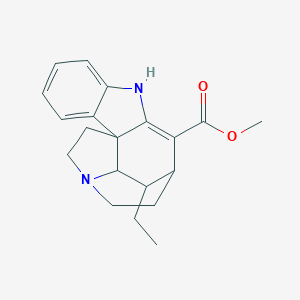

![(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B207294.png)